D-Glucose-18O: A Technical Guide for Researchers and Drug Development Professionals
D-Glucose-18O: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Core Chemical Properties, Experimental Applications, and Synthesis of D-Glucose-18O
D-Glucose-18O is a stable isotope-labeled form of D-glucose where one or more of the oxygen atoms have been replaced with the oxygen-18 (¹⁸O) isotope. This non-radioactive isotopic labeling makes it an invaluable tool in metabolic research, allowing scientists to trace the fate of glucose in biological systems without the need for radioactive handling. Its primary applications lie in metabolic flux analysis, investigation of glucose transport mechanisms, and as an internal standard for mass spectrometry-based quantification. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its use, and insights into its synthesis.
Chemical Properties of D-Glucose-18O
The physicochemical properties of D-Glucose-18O are nearly identical to those of naturally occurring D-glucose, as the isotopic substitution of ¹⁸O for ¹⁶O results in a negligible change in the bulk chemical characteristics. The key properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₆H₁₂O₅¹⁸O (for single labeling) | [1][2] |
| Molecular Weight | Approx. 182.16 g/mol (for single labeling) | [1][2] |
| CAS Number | 3343-70-2 | [1] |
| Appearance | White crystalline powder or colorless crystals | [3] |
| Melting Point | α-D-glucose: 146 °C; β-D-glucose: 150 °C | [3][4][5] |
| Boiling Point | Decomposes upon heating | [5] |
| Solubility | Highly soluble in water; Soluble in acetic acid; Sparingly soluble in ethanol and methanol; Insoluble in nonpolar organic solvents. | [1][3][5][6] |
| pKa | ~12.16 in water at 25 °C | [5] |
Spectroscopic Data:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of D-Glucose-18O are very similar to those of unlabeled D-glucose. However, the presence of the ¹⁸O isotope can induce a small, often unresolved, upfield shift (isotope shift) on the adjacent ¹³C and ¹H nuclei. ¹⁷O NMR has also been used to study site-specifically labeled glucose.[7][8][9][10]
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong, broad absorptions from the hydroxyl (O-H) groups in the 3200-3500 cm⁻¹ region and C-O stretching vibrations between 1000 and 1200 cm⁻¹. The spectrum is virtually identical to that of unlabeled D-glucose.[11][12][13][14]
-
Mass Spectrometry (MS): Mass spectrometry is the primary technique for distinguishing D-Glucose-18O from its unlabeled counterpart. The molecular ion peak will be shifted by +2 Da for each ¹⁸O atom incorporated. Fragmentation patterns can be analyzed to determine the position of the ¹⁸O label within the molecule.[2]
Experimental Protocols
D-Glucose-18O is a powerful tracer for elucidating metabolic pathways. Below are detailed methodologies for its application in key experiments.
Metabolic Flux Analysis Using D-Glucose-18O
Metabolic flux analysis (MFA) is a technique used to quantify the rates (fluxes) of metabolic reactions in a biological system. Stable isotopes like ¹⁸O in glucose are used to trace the flow of atoms through metabolic pathways.
Objective: To determine the relative or absolute flux through glycolysis and connected pathways.
Materials:
-
D-Glucose-18O (position of the label will depend on the specific pathway of interest)
-
Cell culture medium deficient in natural glucose
-
Cultured cells of interest (e.g., cancer cell line, primary cells)
-
Quenching solution (e.g., cold methanol)
-
Extraction solvent (e.g., 80% methanol)
-
Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) system
Procedure:
-
Cell Culture Preparation: Culture cells to the desired confluency under standard conditions.
-
Media Switch: Replace the standard culture medium with a medium containing D-Glucose-18O as the sole glucose source. The concentration should be similar to that of the original medium.
-
Isotopic Labeling: Incubate the cells for a predetermined time to allow for the uptake and metabolism of D-Glucose-18O, leading to isotopic steady-state labeling of downstream metabolites. This time can range from minutes for glycolysis to hours for the TCA cycle and nucleotide biosynthesis.[15][16]
-
Metabolite Quenching and Extraction:
-
Rapidly aspirate the labeling medium.
-
Immediately wash the cells with an ice-cold saline solution.
-
Add a cold quenching solution (e.g., -80°C methanol) to instantly stop all enzymatic activity.
-
Scrape the cells and collect the cell lysate.
-
Extract the metabolites using a suitable solvent (e.g., 80% methanol), followed by centrifugation to pellet cell debris.
-
-
Sample Analysis:
-
Analyze the metabolite extract using LC-MS or GC-MS.
-
Monitor the mass isotopologue distributions (MIDs) of key metabolites in the pathway of interest (e.g., pyruvate, lactate, citrate). The mass shift in these molecules will indicate the incorporation of the ¹⁸O atom from glucose.
-
-
Data Analysis:
-
Correct the raw mass spectrometry data for the natural abundance of isotopes.
-
Use metabolic flux analysis software (e.g., INCA, Metran) to fit the measured MIDs to a metabolic network model.
-
The software will then calculate the metabolic fluxes that best explain the observed labeling patterns.[17][18][19]
-
Glucose Uptake Assay
This assay measures the rate at which cells take up glucose from the extracellular environment.
Objective: To quantify the rate of glucose transport into cells.
Materials:
-
D-Glucose-18O
-
Cells of interest
-
Glucose-free buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Stop solution (e.g., ice-cold PBS with a glucose transport inhibitor like phloretin)
-
Lysis buffer
-
Analytical instrument (GC-MS or LC-MS)
Procedure:
-
Cell Preparation: Seed cells in a multi-well plate and grow to the desired confluency.
-
Starvation: Wash the cells with a glucose-free buffer and incubate them in the same buffer for a short period (e.g., 30-60 minutes) to deplete intracellular glucose stores.
-
Initiation of Uptake: Add a solution containing a known concentration of D-Glucose-18O to initiate the uptake.
-
Incubation: Incubate the cells for a short, defined period (e.g., 5-15 minutes). The uptake should be in the linear range.[20]
-
Termination of Uptake: Rapidly wash the cells with an ice-cold stop solution to halt glucose transport.
-
Cell Lysis and Analysis:
-
Lyse the cells and collect the intracellular contents.
-
Analyze the lysate using GC-MS or LC-MS to quantify the amount of intracellular D-Glucose-18O.
-
-
Calculation: The rate of glucose uptake can be calculated based on the amount of D-Glucose-18O that entered the cells over the specified time period, normalized to the cell number or protein content.[21][22]
Synthesis of D-Glucose-18O
The synthesis of D-Glucose-18O can be achieved through both chemical and enzymatic methods. The choice of method depends on the desired position of the ¹⁸O label.
Enzymatic Synthesis: This is often the preferred method for its high specificity. For example, to label the oxygen at the C1 position, an enzyme such as hexokinase can be used to phosphorylate D-glucose in the presence of ATP and H₂¹⁸O. The reverse reaction of a phosphatase could also be employed. Other enzymes can be used to target different positions.[23][24][25][26][27]
Chemical Synthesis: Chemical synthesis provides a versatile route to introduce ¹⁸O at various positions. A common strategy involves the protection of hydroxyl groups that are not to be labeled, followed by a reaction that introduces the ¹⁸O atom, and subsequent deprotection. For instance, a protected glucose derivative with a free hydroxyl group at the desired position can be reacted with an ¹⁸O-containing reagent.[28][29][30][31]
Signaling Pathways and Experimental Workflows
D-Glucose-18O is instrumental in tracing the flow of glucose through various metabolic pathways. A prime example is its use in dissecting the glycolytic pathway.
Tracing Glycolysis with D-Glucose-18O
The following diagram illustrates the entry of D-Glucose-18O (labeled at the C1 oxygen) into glycolysis and the subsequent incorporation of the ¹⁸O label into downstream metabolites.
Caption: Glycolysis pathway traced with D-Glucose-18O.
This workflow allows researchers to track the progression of the ¹⁸O label through the glycolytic intermediates. By measuring the abundance of the ¹⁸O-labeled metabolites at different time points, the flux through each step of the pathway can be determined. This approach is particularly powerful for understanding how metabolic pathways are altered in disease states such as cancer and diabetes.[32][33]
References
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- 21. Protocol to measure glucose utilization in mouse tissues using radiolabeled 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Glucose Uptake Assay Kit-Blue/Green/Red UP01_UP02_UP03 manual | DOJINDO [dojindo.com]
- 23. mdpi.com [mdpi.com]
- 24. A new chemo-enzymatic approach to synthesize rare sugars using an engineered glycoside-3-oxidase - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. mdpi.com [mdpi.com]
- 26. A new chemo-enzymatic approach to synthesize rare sugars using an engineered glycoside-3-oxidase - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC04449E [pubs.rsc.org]
- 27. nottingham.ac.uk [nottingham.ac.uk]
- 28. Synthesis of L-glucose and L-galactose derivatives from D-sugars [html.rhhz.net]
- 29. De Novo Enantioselective Synthesis of Hexafluorinated d-Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Synthesis of d-Glucose-3-14C and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 31. US6933382B2 - Process for the synthesis of 2-deoxy-D-glucose - Google Patents [patents.google.com]
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